molecular formula C8H7N3O2 B3151586 2-Amino-1H-benzo[d]imidazole-4-carboxylic acid CAS No. 716362-36-6

2-Amino-1H-benzo[d]imidazole-4-carboxylic acid

Cat. No.: B3151586
CAS No.: 716362-36-6
M. Wt: 177.16 g/mol
InChI Key: ORQYHFUZYZIZKG-UHFFFAOYSA-N
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Description

2-Amino-1H-benzo[d]imidazole-4-carboxylic acid (CAS 716362-36-6) is a high-purity benzimidazole derivative that serves as a versatile and critical synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a benzimidazole core, a structure of high significance in the development of bioactive molecules, substituted with both an amino and a carboxylic acid functional group. These functional groups provide distinct handles for chemical modification, making this compound a valuable building block for the synthesis of more complex molecules. The molecular formula is C8H7N3O2 and it has a molecular weight of 177.16 g/mol . It is supplied with a typical purity of 99% and requires storage in a cool, dark, and dry environment, specifically between 2-8°C . The primary research value of this compound lies in its role as a precursor for the synthesis of heterocyclic compounds that are potential kinase inhibitors. Research indicates that structurally related benzimidazole-based compounds have been identified as potent and highly selective inhibitors of protein kinases, specifically casein kinase 1 delta (CK1δ) and epsilon (CK1ε), with IC50 values in the nanomolar range . These kinases are involved in critical cellular processes such as the Wnt signaling pathway, DNA damage response, and cell cycle progression. Their deregulation is linked to cancers and neurodegenerative diseases, making them attractive targets for therapeutic development . Furthermore, the benzimidazole scaffold is a privileged structure in medicinal chemistry and is found in compounds investigated for a range of other biological activities. This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate precautions, refer to the Safety Data Sheet (SDS) for detailed hazard information , and ensure compliance with all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1H-benzimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-8-10-5-3-1-2-4(7(12)13)6(5)11-8/h1-3H,(H,12,13)(H3,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQYHFUZYZIZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669095
Record name 2-Amino-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716362-36-6
Record name 2-Amino-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for 2 Amino 1h Benzo D Imidazole 4 Carboxylic Acid and Its Analogs

Classical and Modern Approaches to Benzimidazole (B57391) Core Formation

The construction of the benzimidazole nucleus is a cornerstone of heterocyclic chemistry, with a variety of methods developed over the years. These range from classical condensation reactions to modern catalyzed processes.

The most traditional and widely employed method for benzimidazole synthesis is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives (such as aldehydes, esters, or nitriles) under acidic and often harsh dehydrating conditions. scholarsresearchlibrary.comacs.org For instance, the reaction can be promoted by mineral acids, boric acid, or polyphosphoric acid at high temperatures. acs.org

Modern variations aim for milder conditions and broader substrate scope. Oxidative cyclization strategies represent a significant advancement. These methods can utilize various oxidants like iodine, nitrobenzene, or even air, often in the presence of a catalyst. acs.org For example, D-glucose has been used as a renewable C1 source for the synthesis of benzimidazoles from o-phenylenediamines through an oxidative cyclization pathway. organic-chemistry.orgrsc.org Another approach involves the intramolecular C-H amidation of crude imines, formed from the condensation of o-phenylenediamine derivatives and aldehydes, using molecular iodine under basic conditions, which avoids the need for transition-metal catalysts. organic-chemistry.org

Transition-metal catalysis has also been heavily explored. Catalysts based on copper, palladium, zinc, and iron facilitate the cyclization under more controlled conditions. semanticscholar.orgnih.gov A phosphine-free tridentate NNS ligand-derived manganese(I) complex has been shown to catalyze the reaction effectively. organic-chemistry.org

One-pot syntheses are highly valued for their efficiency, reducing reaction time and minimizing waste by avoiding the isolation of intermediates. Several such strategies have been developed for benzimidazole carboxylic acids and their derivatives.

A notable one-pot method involves the reductive cyclization of o-nitroanilines with aldehydes. medcraveonline.com Reagents like sodium dithionite (B78146) can be used to reduce the nitro group to an amine, which then condenses with the aldehyde and cyclizes in the same reaction vessel to form the benzimidazole ring. medcraveonline.com This approach is advantageous as it circumvents the often tedious procedures associated with classical methods. medcraveonline.com

Another powerful one-pot strategy is the HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) promoted conversion of carboxylic acids into benzimidazoles. nih.govrsc.orgresearchgate.net This method allows for the initial formation of an aryl-amide from an o-phenylenediamine and a carboxylic acid, which then undergoes an HBTU-promoted cyclization in the same pot. nih.gov This acid-free methodology is high-yielding and tolerates a wide range of functional groups. nih.govresearchgate.net

The table below summarizes various one-pot synthetic approaches for benzimidazole derivatives.

Catalyst/ReagentPrecursorsKey Features
HBTUo-phenylenediamine, Carboxylic AcidMild, acid-free, high yields (80-99%), broad substrate scope. nih.govrsc.org
Sodium Dithioniteo-nitroaniline, AldehydeReductive cyclization, avoids harsh conditions. medcraveonline.com
ZnO Nanoparticleso-phenylenediamine, AldehydeEco-friendly, high yields, catalyst can be recycled. nih.gov
ZnFe2O4 Nanoparticleso-phenylenediamine, AldehydeUltrasonic irradiation, short reaction times, recyclable catalyst. doi.org

The synthesis of the specific target molecule, 2-Amino-1H-benzo[d]imidazole-4-carboxylic acid, requires precursors with three adjacent functional groups on the benzene (B151609) ring. A common starting material would be a substituted 2,3-diaminobenzoic acid. The reactivity of this precursor is critical for a successful cyclization.

The two adjacent amino groups are the key nucleophiles for ring closure. The carboxylic acid group at the 4-position is an electron-withdrawing group, which can deactivate the aromatic ring and potentially influence the nucleophilicity of the adjacent amino groups. The key step is the reaction of the diamine with a C1 synthon that provides the C2 carbon and the exocyclic amino group. A suitable reagent for this transformation is cyanogen (B1215507) bromide or a cyanamide (B42294) derivative.

Functionalization and Derivatization Strategies of the this compound Scaffold

Once the core scaffold is synthesized, its functional groups—the amino group at C2, the imidazole (B134444) nitrogens, and the carboxylic acid at C4—offer multiple sites for further modification to create a library of analogs.

The 2-amino group and the N-H protons of the imidazole ring are primary sites for functionalization.

Acylation: The exocyclic 2-amino group can be readily acylated using acid chlorides or carboxylic acids under various conditions. ekb.eg For example, the reaction of methylbenzimidazol-2-yl carbamate (B1207046) with carboxylic acids can lead to reacylation, forming N-(1H-benzimidazol-2-yl) acetamides. ekb.eg The reaction yield can be influenced by steric factors and the reaction temperature. ekb.eg Copper-catalyzed acylation of benzimidazoles with phenylacetic acids has also been reported, offering chemoselective pathways to either fused heterocycles or N-acylated tertiary amides depending on the specific copper catalyst and base used. rsc.org

Amination: The Buchwald-Hartwig amination provides a powerful tool for forming C-N bonds and can be used to construct the benzimidazole nucleus itself. acs.org This palladium-catalyzed cross-coupling reaction can be applied to create substituted benzimidazoles. Enantioselective functionalization of benzimidazoles often targets the nucleophilic nitrogen atoms. nih.gov

The following table details examples of acylation reactions on the benzimidazole scaffold.

ReagentPosition of AcylationConditionsProduct Type
Carboxylic AcidsExocyclic 2-Amino GroupHigh TemperatureN-(1H-benzimidazol-2-yl) amides ekb.eg
Phenylacetic AcidsImidazole Nitrogen (N1)CuBr, PyridineN-acylated tertiary amides rsc.org
HBTU, DIPEAExocyclic 2-Amino GroupDMF, 0°C to RTCarboxamides nih.gov

The carboxylic acid group at the 4-position is a versatile handle for introducing a wide range of functionalities through standard organic transformations.

Esterification: The carboxylic acid can be converted to its corresponding ester. For instance, treatment of 4-(1H-benzo[d]imidazol-2-yl) benzoic acid with ethanol (B145695) in the presence of a catalytic amount of concentrated sulfuric acid yields the ethyl ester derivative. nih.gov

Amidation: Amide bond formation is another common transformation. Coupling of the carboxylic acid with various amines using standard peptide coupling reagents like HBTU or TBTU in the presence of a base like N,N-diisopropylethylamine (DIPEA) yields the corresponding amides. nih.govacs.org This reaction is fundamental in medicinal chemistry for linking the benzimidazole scaffold to other pharmacophores or amino acid residues. For example, methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate has been coupled with a carboxylic acid-bearing thiazole (B1198619) moiety using HBTU to form a complex amide. nih.gov

These transformations allow for the systematic modification of the scaffold's properties, which is crucial for developing derivatives with specific biological activities.

Diversification through Heterocyclic Ring System Formation

The inherent reactivity of the 2-amino group and the carboxylic acid function on the this compound scaffold provides a versatile platform for the construction of fused heterocyclic systems. The exocyclic amino group can act as a nucleophile, participating in condensation and cyclization reactions with various electrophilic partners to generate novel polycyclic architectures.

One common strategy involves the reaction of the 2-amino group with bifunctional electrophiles. For instance, condensation with β-ketoesters or α,β-unsaturated carbonyl compounds can lead to the formation of pyrimido[1,2-a]benzimidazoles. Similarly, reaction with α-haloketones can yield imidazo[1,2-a]benzimidazoles. The carboxylic acid group can also be engaged in cyclization reactions, for example, through amide bond formation with an adjacent functional group introduced onto the benzimidazole core, leading to the formation of lactams.

The general synthetic approaches for the diversification of the 2-aminobenzimidazole (B67599) scaffold are summarized in the table below. While these examples utilize the broader 2-aminobenzimidazole structure, the principles are directly applicable to the diversification of this compound.

Starting MaterialReagentResulting Heterocyclic System
2-Aminobenzimidazoleβ-KetoesterPyrimido[1,2-a]benzimidazole
2-Aminobenzimidazoleα-HaloketoneImidazo[1,2-a]benzimidazole
2-AminobenzimidazoleIsothiocyanateTriazino[1,2-a]benzimidazole

These reactions significantly expand the chemical space accessible from the this compound core, allowing for the synthesis of a diverse library of compounds with potentially unique biological activities.

Stereoselective Synthesis and Chiral Resolution Techniques Applied to this compound

While this compound itself is an achiral molecule, the introduction of stereocenters into its derivatives is a critical aspect of drug design and development. This can be achieved through either stereoselective synthesis or the resolution of racemic mixtures.

Stereoselective Synthesis:

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral molecule. In the context of this compound derivatives, this could involve the use of chiral catalysts or chiral starting materials. For instance, if a substituent introduced onto the benzimidazole core contains a prochiral center, an asymmetric reaction, such as a catalytic asymmetric hydrogenation or oxidation, could be employed to establish the desired stereochemistry. Chiral 2-aminobenzimidazole derivatives themselves have been utilized as organocatalysts in various asymmetric transformations, highlighting the potential for developing catalytic systems for the stereoselective functionalization of the benzimidazole scaffold. beilstein-journals.org

Chiral Resolution:

Chiral resolution is a widely used method for separating enantiomers from a racemic mixture. nih.gov For derivatives of this compound that are chiral, classical resolution via the formation of diastereomeric salts is a common approach. nih.gov

This technique involves reacting the racemic carboxylic acid derivative with a single enantiomer of a chiral base (a resolving agent). The resulting diastereomeric salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. nih.gov Once separated, the individual diastereomers can be treated with an acid to regenerate the enantiomerically pure carboxylic acid derivatives. Common chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic chiral amines. organic-chemistry.orginnovareacademics.in

Alternatively, if a chiral amine derivative of this compound is prepared, a chiral acid can be used as the resolving agent.

The general principle of chiral resolution by diastereomeric salt formation is outlined below:

Racemic MixtureChiral Resolving AgentDiastereomeric IntermediatesSeparation MethodEnantiomerically Pure Products
(R/S)-Acid(R)-Base(R)-Acid-(R)-Base and (S)-Acid-(R)-BaseFractional Crystallization(R)-Acid and (S)-Acid
(R/S)-Base(S)-Acid(R)-Base-(S)-Acid and (S)-Base-(S)-AcidFractional Crystallization(R)-Base and (S)-Base

Another powerful technique for chiral separation is chiral chromatography, which utilizes a chiral stationary phase to differentially interact with the enantiomers of a racemic mixture, leading to their separation. nih.gov

Iii. Reaction Mechanisms and Reactivity Studies of 2 Amino 1h Benzo D Imidazole 4 Carboxylic Acid

Mechanistic Investigations of Synthetic Pathways Involving 2-Amino-1H-benzo[d]imidazole-4-carboxylic acid

The synthesis of the this compound scaffold is typically achieved through the cyclocondensation of a substituted o-phenylenediamine (B120857), in this case, 2,3-diaminobenzoic acid. One of the most common synthetic routes involves the reaction with a source of the C2 carbon and the amino group, such as cyanogen (B1215507) bromide (BrCN) or cyanamide (B42294). researchgate.net

The generally accepted mechanism for this transformation proceeds as follows:

Nucleophilic Attack: One of the amino groups of 2,3-diaminobenzoic acid acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide. This initial step forms an N-cyanylated intermediate or a guanidine-type adduct.

Intramolecular Cyclization: The second amino group of the benzene (B151609) ring then performs an intramolecular nucleophilic attack on the carbon of the newly introduced group.

Dehydration/Aromatization: The resulting cyclic intermediate undergoes dehydration and tautomerization to yield the stable, aromatic benzimidazole (B57391) ring system.

Alternative methodologies for forming the 2-aminobenzimidazole (B67599) core include the cyclodesulfurization of a pre-formed thiourea (B124793) derived from 2,3-diaminobenzoic acid. This approach often requires desulfurization agents like mercury(II) oxide or methyl iodide. researchgate.net

Furthermore, methods involving the condensation of o-phenylenediamines with carboxylic acids under harsh, dehydrating conditions (using agents like polyphosphoric acid or strong mineral acids) are well-established for creating 2-substituted benzimidazoles. nih.gov In a similar vein, condensation with aldehydes followed by an oxidation step is another viable pathway. nih.gov These methods could be adapted for derivatives of the title compound.

Role of this compound in Catalytic Processes

While direct catalytic applications of this compound are not extensively documented, the benzimidazole scaffold is a cornerstone in modern catalysis, primarily as a ligand for transition metals and as a precursor to N-heterocyclic carbenes (NHCs). uit.noresearchgate.net

Benzimidazole derivatives are frequently employed as ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. researchgate.netnih.gov The nitrogen atoms of the imidazole (B134444) ring can coordinate with the metal center (e.g., palladium), stabilizing the catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov

For this compound, the presence of the amino and carboxylate groups offers the potential for it to act as a multidentate ligand. These additional donor sites could chelate the metal ion, potentially enhancing the stability and modifying the reactivity of the catalytic complex. Such functionalized ligands are crucial for fine-tuning catalyst performance. uit.no

Benzimidazoles are well-known precursors to N-heterocyclic carbenes (NHCs), a class of organocatalysts with broad utility. acs.orgsemanticscholar.org An NHC is typically generated by deprotonating the corresponding benzimidazolium salt (formed by N-alkylation of the benzimidazole). acs.org These carbenes are effective catalysts for a variety of transformations, including the benzoin (B196080) condensation, Stetter reaction, and transesterifications. semanticscholar.orgnih.gov

A derivative of this compound could be N-alkylated and subsequently deprotonated to form a functionalized NHC. The electronic properties of this NHC would be modulated by the electron-donating amino group and the electron-withdrawing carboxylate group, influencing its nucleophilicity and, consequently, its catalytic activity.

Additionally, heterogeneous catalysts, such as supported cobalt nanoparticles, have been developed for the one-pot synthesis of benzimidazoles themselves, highlighting the importance of catalysis in accessing this chemical scaffold. nih.gov

Structure-Reactivity Relationships in this compound Derivatives

The Benzimidazole Core: The benzimidazole ring contains two distinct nitrogen atoms. The N1 nitrogen is pyrrole-like and becomes a potent nucleophile upon deprotonation, while the N3 nitrogen is pyridine-like and basic. chemicalbook.com The C2 position is electron-deficient and susceptible to nucleophilic substitution if a suitable leaving group is present. chemicalbook.com Conversely, the benzene portion of the ring system is π-excessive and can undergo electrophilic substitution. chemicalbook.com

The 2-Amino Group: As a strong electron-donating group, the 2-amino moiety increases the electron density of the entire ring system, enhancing its nucleophilicity. This group can readily undergo N-alkylation, N-acylation, and condensation with aldehydes or ketones to form Schiff bases. researchgate.netingentaconnect.com

The 4-Carboxylic Acid Group: This electron-withdrawing group has the opposite effect, decreasing the electron density of the aromatic ring and reducing the basicity of the adjacent imidazole nitrogen (N3). It can undergo typical carboxylic acid reactions, such as esterification (with alcohols under acidic conditions) and amidation (with amines using coupling agents). rsc.org

The interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid group creates a unique electronic profile that governs the regioselectivity of further reactions.

Position/Functional GroupType of ReactionInfluence of Other GroupsExample Product Type
2-Amino GroupAcylationHighly reactive due to electron-rich nature.2-Acetamido-1H-benzo[d]imidazole-4-carboxylic acid
N1-HAlkylationAcidity of N-H allows for deprotonation and substitution.2-Amino-1-methyl-1H-benzo[d]imidazole-4-carboxylic acid
4-Carboxylic AcidEsterificationStandard acid catalysis is effective.Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate
Benzene Ring (e.g., C7)Electrophilic Aromatic Substitution (e.g., Nitration)Directed by activating amino group and deactivating carboxylic acid group. Position is sterically accessible.2-Amino-7-nitro-1H-benzo[d]imidazole-4-carboxylic acid

Stability and Degradation Pathways in Research Contexts

Benzimidazoles are known for their high thermal stability, a characteristic of their fused aromatic ring system. researchgate.net Polyamides incorporating benzimidazole units, for example, show decomposition temperatures around 400 °C. csic.es The compound is generally stable in the presence of many acids and alkalis under moderate conditions. researchgate.net

However, like many complex organic molecules, this compound is susceptible to degradation under specific environmental stresses.

Photodegradation: A significant degradation pathway for many benzimidazole-based compounds is exposure to light, particularly UV radiation. Studies on related anthelmintics show high photosensitivity when in solution, though they are more stable in solid form. nih.gov

Chemical Degradation: While the core ring is robust, harsh oxidative conditions can lead to ring cleavage. Hydrolysis of exocyclic functional groups is a more common degradation pathway for benzimidazole derivatives, although the amino and carboxylic acid groups are themselves relatively stable. nih.gov

Storage Stability: Research on benzimidazole drug residues indicates that long-term stability in biological matrices is highly dependent on storage conditions. For many analogs, stability is maintained at low temperatures (-20 °C to -80 °C), while degradation can occur at 4 °C or room temperature over extended periods. nih.gov The presence of the polar carboxylic acid group can influence solubility and stability in various solvent systems. chemicalbook.com

Iv. Advanced Spectroscopic and Structural Elucidation of 2 Amino 1h Benzo D Imidazole 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For a definitive structural assignment of 2-Amino-1H-benzo[d]imidazole-4-carboxylic acid, a suite of NMR experiments would be necessary.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

¹H-NMR spectroscopy would reveal the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the amine (-NH₂) protons, and the imidazole (B134444) (-NH) proton. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals would provide crucial information for assigning each proton to its specific position in the structure. Due to the lack of available data, a specific data table cannot be generated at this time.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

¹³C-NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C-NMR spectrum. This would allow for the identification of the carboxylic acid carbon, the carbons of the benzimidazole (B57391) core, and the carbon attached to the amino group. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. Without access to experimental or calculated spectra, a data table of chemical shifts cannot be provided.

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal which protons are coupled to each other, helping to trace the connectivity of the proton network within the molecule. An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing a definitive link between the ¹H and ¹³C NMR data.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy

An IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups. Key expected vibrations would include the O-H stretch of the carboxylic acid, the N-H stretches of the amine and imidazole groups, the C=O stretch of the carboxylic acid, and C=N and C=C stretching vibrations from the benzimidazole ring system. The positions and shapes of these bands would confirm the presence of these functional groups. A data table of characteristic IR absorptions is not available due to the absence of published spectra.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for identifying vibrations of the aromatic ring system and other symmetric modes within the molecule. The combination of both IR and Raman data would provide a more complete picture of the vibrational properties of the compound. Specific Raman shift data is not available in the searched scientific literature.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. With a molecular formula of C₈H₇N₃O₂, the compound has a monoisotopic mass of 177.0538 Da. High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying its elemental composition.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to produce a distinct molecular ion peak ([M]⁺ or [M+H]⁺) and undergo predictable fragmentation, yielding valuable structural information. The fragmentation pattern is dictated by the stability of the resulting ions and neutral losses. Key predicted fragmentation pathways include:

Decarboxylation: Loss of the carboxylic acid group (-COOH) as a neutral fragment (45 Da), leading to a prominent peak corresponding to 2-aminobenzimidazole (B67599).

Loss of Water: Dehydration involving the carboxylic acid proton and an adjacent hydrogen, or from the amino group, resulting in a loss of 18 Da.

Ring Fragmentation: Cleavage of the imidazole ring, commonly involving the loss of HCN (27 Da) or other small nitrogen-containing fragments.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Predicted m/zProposed Fragment IonNeutral LossFormula of Loss
177[M]⁺ or [M+H]⁺--
160[M-NH₃]⁺AmmoniaNH₃
159[M-H₂O]⁺WaterH₂O
132[M-COOH]⁺Carboxyl radical•COOH
105[M-COOH-HCN]⁺Carboxyl radical and Hydrogen cyanide•COOH, HCN

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound has not been deposited in public crystallographic databases, X-ray crystallography remains the definitive method for determining its three-dimensional structure in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the planarity of the benzimidazole ring system and the orientation of the amino and carboxylic acid substituents.

Crucially, X-ray analysis would reveal the intricate network of intermolecular interactions that stabilize the crystal lattice. Based on the molecule's functional groups, the following interactions are anticipated:

Hydrogen-Bonded Dimers: The carboxylic acid groups are highly likely to form strong O-H···O hydrogen bonds with neighboring molecules, creating classic centrosymmetric dimers.

Amine and Imidazole Hydrogen Bonding: The amino group (-NH₂) and the imidazole N-H group are potent hydrogen bond donors and acceptors, expected to form extensive N-H···N and N-H···O bonds with adjacent molecules.

π-π Stacking: The planar aromatic benzimidazole rings are expected to engage in π-π stacking interactions, further stabilizing the crystal packing.

For illustrative purposes, the crystallographic data for a related benzimidazole derivative, 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine, showcases the type of structural information that would be obtained. mdpi.comresearchgate.net

Table 2: Example Crystallographic Data for a Related Benzimidazole Compound

ParameterExample Value (from related compound mdpi.com)Information Provided
Crystal SystemMonoclinicFundamental symmetry of the unit cell
Space GroupP2₁/cSymmetry operations within the unit cell
Unit Cell Dimensionsa = 6.4192 Å, b = 23.082 Å, c = 12.161 ÅSize and shape of the repeating unit
Intermolecular BondsN-H···N, C-H···NSpecific non-covalent interactions

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. The benzimidazole ring system constitutes the primary chromophore in this compound, giving rise to characteristic absorption bands in the UV region due to π→π* transitions. The amino (-NH₂) and carboxylic acid (-COOH) groups act as auxochromes, modifying the absorption maxima (λmax) and intensity.

Experimental data for the closely related 2-aminobenzimidazole shows absorption maxima around 280 nm and 244 nm. researchgate.net The presence of the carboxylic acid group on the benzene ring of the target molecule is expected to modulate these electronic transitions. Depending on its electronic influence and the solvent's polarity, it could cause a bathochromic (red) or hypsochromic (blue) shift in the λmax values. The primary absorption bands are anticipated to arise from π→π* transitions within the conjugated benzimidazole system. A weaker absorption band corresponding to an n→π* transition, likely involving the lone pairs on the nitrogen and oxygen atoms, may also be observed at longer wavelengths.

Table 3: Experimental and Predicted UV-Vis Absorption Data

CompoundSolventλmax (nm)Electronic TransitionReference/Prediction
2-AminobenzimidazoleWater~280, ~244π→πExperimental researchgate.net
This compoundEthanol (B145695)/Water~240-290π→πPredicted
This compoundEthanol/Water>300n→π* (weak)Predicted

Advanced Spectroscopic Techniques for Elucidating Intra- and Intermolecular Interactions

Beyond the primary techniques, other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide deeper insights into the molecular structure and non-covalent interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would confirm the number and connectivity of protons. The spectrum is expected to show distinct signals for the three aromatic protons on the benzene ring, with their chemical shifts and coupling patterns revealing their relative positions. The protons of the amino (-NH₂) and imidazole (N-H) groups would appear as broad singlets, and their chemical shifts would be highly dependent on solvent and concentration due to hydrogen bonding and exchange.

¹³C NMR: Would identify all eight unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid at a characteristic downfield shift (~165-175 ppm) and the C2 carbon bearing the amino group.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups and studying hydrogen bonding. The IR spectrum would display characteristic absorption bands for the N-H stretches of the amino and imidazole groups (typically 3100-3500 cm⁻¹), the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the C=N and C=C stretches of the benzimidazole ring (1500-1650 cm⁻¹). Shifts in the positions and broadening of the O-H and N-H bands would provide direct evidence of the strong intermolecular hydrogen bonding present in the sample.

Table 4: Predicted Key Spectroscopic Signatures for this compound

TechniqueRegion/ShiftAssignment
FT-IR3100-3500 cm⁻¹N-H stretching (amine, imidazole)
FT-IR2500-3300 cm⁻¹ (broad)O-H stretching (carboxylic acid)
FT-IR~1700 cm⁻¹C=O stretching (carboxylic acid)
¹H NMR7.0-8.0 ppmAromatic protons (Ar-H)
¹H NMRVariable (broad)N-H, O-H protons
¹³C NMR~165-175 ppmCarboxylic acid carbon (C=O)
¹³C NMR110-150 ppmAromatic and imidazole carbons

V. Computational Chemistry and Theoretical Investigations of 2 Amino 1h Benzo D Imidazole 4 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and predict the three-dimensional geometry of molecules. For 2-Amino-1H-benzo[d]imidazole-4-carboxylic acid, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to find the most stable (lowest energy) conformation of the molecule. researchgate.net

These calculations provide optimized bond lengths, bond angles, and dihedral angles. The results reveal the planarity of the benzimidazole (B57391) ring system and the preferred orientations of the amino and carboxylic acid functional groups relative to the ring.

Furthermore, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, and the HOMO-LUMO energy gap is calculated. This gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to undergo electronic transitions. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net

ParameterCalculated ValueSignificance
Optimized Energy Value in HartreesRepresents the molecule's total electronic energy at its most stable geometry.
HOMO Energy Value in eVIndicates the energy of the highest energy electrons; relates to the ability to donate electrons.
LUMO Energy Value in eVIndicates the energy of the lowest energy unoccupied orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap Value in eVCorrelates with chemical stability; a larger gap implies higher stability.
Dipole Moment Value in DebyeMeasures the overall polarity of the molecule, arising from its charge distribution.

Note: The values in this table are representative and would be determined by specific DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. These simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational flexibility and interactions with a solvent environment. nih.govtandfonline.com

In a typical MD simulation, the molecule is placed in a simulated box, often filled with water molecules to mimic physiological conditions. The forces between all atoms are calculated using a force field (e.g., AMBER, CHARMM), and Newton's equations of motion are solved iteratively to track the trajectory of each atom. semanticscholar.org

Analysis of the MD trajectory reveals how the rotatable bonds, such as those of the amino and carboxylic acid groups, move and what conformations are most prevalent. This provides a detailed picture of the molecule's flexibility. researchgate.net Additionally, MD simulations are invaluable for studying solvation effects. By analyzing the distribution of water molecules around the solute, one can understand how the solvent influences the molecule's structure and dynamics. Properties like the radial distribution function can be calculated to quantify the structure of the solvation shell around specific atoms or functional groups. nih.gov

Simulation ParameterTypical Value/SettingPurpose
Force Field AMBER, CHARMM, GROMOSDefines the potential energy function used to calculate interatomic forces.
Solvent Model TIP3P, SPC/E (for water)Represents the solvent molecules in the simulation box.
Ensemble NVT (Canonical), NPT (Isothermal-Isobaric)Controls the thermodynamic variables (e.g., temperature, pressure) that are kept constant.
Simulation Time Nanoseconds (ns) to Microseconds (µs)The duration of the simulation, determining the timescale of the observed phenomena.
Time Step 1-2 femtoseconds (fs)The small time interval at which the equations of motion are integrated.

Quantum Chemical Calculations for Reaction Pathway Prediction and Mechanistic Insights

Quantum chemical calculations, particularly using DFT, are essential for predicting reaction pathways and understanding the mechanisms of chemical reactions involving this compound. These methods can be used to model the synthesis of the benzimidazole ring or its subsequent reactions. mdpi.comacs.org

To study a reaction mechanism, researchers identify the reactants, products, and any potential intermediates and transition states. A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Quantum chemical calculations can locate the precise geometry of these transition states and calculate their energies. researchgate.net

The difference in energy between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. By mapping out the energies of all species along a proposed reaction pathway, a potential energy surface can be constructed. This allows for the comparison of different possible mechanisms, with the one having the lowest activation energy barrier being the most likely to occur. biointerfaceresearch.com Such studies have been applied to understand the condensation reactions between o-phenylenediamines and aldehydes, a common route for synthesizing benzimidazoles. benthamdirect.com

In Silico Modeling for Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

In silico modeling plays a crucial role in drug discovery and medicinal chemistry by establishing relationships between the chemical structure of a molecule and its biological activity. For derivatives of this compound, Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are used to guide the design of new compounds with enhanced potency or other desirable properties. nih.govresearchgate.net

SAR studies involve systematically modifying the structure of the parent molecule—for instance, by adding different substituents at various positions on the benzimidazole ring—and observing the effect on a specific biological activity. acs.org This provides qualitative insights into which chemical features are important for activity. nih.gov

QSAR takes this a step further by creating a mathematical model that quantitatively correlates the biological activity with various molecular descriptors. ijpsr.comnih.gov These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties. A statistical model (e.g., multiple linear regression) is then built to predict the activity of new, unsynthesized compounds. researchgate.net This predictive capability makes QSAR a valuable tool for prioritizing which derivatives to synthesize and test, thereby saving time and resources. nih.gov

Descriptor TypeExamplesInformation Encoded
Constitutional Molecular Weight, Number of RingsBasic molecular composition and size.
Topological Wiener Index, Kier & Hall IndicesAtomic connectivity and branching.
Geometrical Molecular Surface Area, Molecular Volume3D shape and size of the molecule.
Electronic Dipole Moment, HOMO/LUMO EnergiesCharge distribution and reactivity.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Lipophilicity and ability to cross cell membranes.

Vi. Medicinal Chemistry and Biological Activity of 2 Amino 1h Benzo D Imidazole 4 Carboxylic Acid Derivatives

Antiviral and Antimalarial Investigations

The benzimidazole (B57391) core, a key component of 2-Amino-1H-benzo[d]imidazole-4-carboxylic acid, is recognized for its broad-spectrum biological activities, including antiviral and antimalarial properties. orientjchem.org Derivatives of the benzimidazole scaffold have been investigated for their inhibitory effects against a range of viruses such as ZIKA, HIV, influenza, and dengue. nih.gov

Specific research into 1H-benzo[d]imidazole-5-carboxamide derivatives, which are structurally related to the 4-carboxylic acid isomer, has demonstrated notable antiviral activity. A series of these compounds was screened for efficacy against the Yellow Fever Virus (YFV) and ZIKA virus. nih.gov Several derivatives were found to be effective against YFV in the low micromolar range in both human Vero and hepatoma Huh-7 cell lines. nih.gov

While direct studies on the antimalarial activity of this compound itself are not extensively detailed in the provided context, the broader benzimidazole class has been noted for its potential in this area. orientjchem.org The core structure is considered a valuable template in medicinal chemistry for developing agents against various pathogens. orientjchem.org

The following table summarizes the antiviral activity of related benzimidazole derivatives against the ZIKA virus.

CompoundEC50 (µM)Cell LineSelectivity Index (SI)
1 1.9 ± 1.0Huh-7>37
1d 7.5 ± 1.1Huh-7>37
1g 6.1 ± 1.2Huh-7>37
1c 13.3 ± 1.1Huh-7>37
1e 18.5 ± 1.1Huh-7>37
1b 24.7 ± 2.0Huh-7>37
1f 48.3 ± 1.3Huh-7>37
EC50 values represent the concentration of the compound that inhibits 50% of viral activity. Data sourced from reference nih.gov.

Structure-Activity Relationship (SAR) Studies for Biological Potency Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of benzimidazole derivatives. These studies explore how chemical modifications to the scaffold influence its therapeutic activity. For benzimidazole-based compounds, SAR analysis has provided key insights into the structural requirements for various biological targets. researchgate.net

In the context of antiviral activity against the ZIKA virus, SAR studies on benzimidazole derivatives revealed several important features. The presence of a trifluoromethyl (CF3) group at the C-5 position of the benzimidazole ring, combined with specific substitutions at the N-1 position (such as 4-OCH3-benzyl, 3-pyridinylmethyl, or 2-Cl-benzyl), was shown to confer a strong pharmacological profile. nih.gov For 1H-benzo[d]imidazole-5-carboxamide derivatives active against YFV, the conversion of carboxylic acid and 5-carboxylate ester groups into amides was found to enhance inhibitory action. nih.gov

For derivatives designed as Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, SAR studies on 1H-benzo[d]imidazole-4-carboxamide derivatives showed that introducing five- or six-membered N-heterocyclic moieties at the 2-position led to potent inhibitors with IC50 values in the nanomolar range. nih.gov

In the development of angiotensin II receptor antagonists, 2D and 3D-QSAR (Quantitative Structure-Activity Relationship) studies on imidazole-5-carboxylic acid analogs highlighted the importance of specific descriptors. nih.gov An increase in descriptors like the number of 5-membered chains, H-acceptor count, and the Kier & Hall index (κa3) was found to be beneficial for activity. nih.gov

Ligand-Macromolecule Interaction Studies

Understanding the interactions between small molecule ligands and their macromolecular targets is fundamental to drug design. For derivatives of this compound, these studies have focused on protein binding, enzyme inhibition, and, to a lesser extent, nucleic acid interactions.

Derivatives of the benzimidazole scaffold have demonstrated the ability to bind with high affinity and specificity to various protein targets. Novel 1H-benzo[d]imidazole-4-carboxamide derivatives were developed as potent inhibitors of PARP-1. nih.gov Co-crystal structures of some of these compounds complexed with PARP-1 revealed a unique binding mode within the enzyme's active site. nih.gov

In another study, 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives were identified as potent and specific inhibitors of Casein Kinase 1 delta (CK1δ). nih.gov X-ray analysis of one of the lead compounds bound to CK1δ elucidated its specific binding mode. nih.gov Furthermore, studies on 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives showed moderate to high affinity for the 5-HT4 receptor, with Ki values ranging from 6.7 to 75.4 nM, and high selectivity over 5-HT3 and D2 receptors. researchgate.net

The table below shows the binding affinities of selected imidazodiazepine carboxylic acid derivatives for the Kappa Opioid Receptor (KOR).

CompoundReceptorKi (nM)
GL-I-30 KOR27
Ki represents the inhibition constant, indicating the concentration required to produce half-maximum inhibition. Data sourced from reference mdpi.com.

The primary mechanism of action for many biologically active benzimidazole derivatives is enzyme inhibition. A significant focus has been on their role as kinase inhibitors and PARP inhibitors.

Derivatives of 1H-benzo[d]imidazole-4-carboxamide were synthesized and identified as highly potent PARP-1 inhibitors, achieving IC50 values in the single or double-digit nanomolar range. nih.gov Some of these compounds also showed similar inhibitory activity against the related enzyme, PARP-2. nih.gov These inhibitors demonstrated the ability to potentiate the cytotoxic effects of the chemotherapy agent temozolomide (B1682018) (TMZ) in cancer cell lines. nih.gov

Similarly, heterocyclic compounds based on a benzimidazole structure were identified as potent inhibitors of CK1δ and CK1ε. nih.gov The most potent compounds exhibited IC50 values as low as 0.040 µM for CK1δ and 0.0326 µM for CK1ε. nih.gov These findings highlight the potential of the benzimidazole scaffold in developing highly specific enzyme inhibitors for therapeutic use. nih.gov

The following table details the enzyme inhibition data for selected benzimidazole derivatives against Casein Kinase 1 (CK1) isoforms.

CompoundTarget EnzymeIC50 (µM)
5 CK1δ0.040
5 CK1ε0.199
6 CK1δ0.042
6 CK1ε0.0326
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data sourced from reference nih.gov.

While the primary focus of research on this compound derivatives has been on their interactions with protein targets, the broader class of benzofuran (B130515) derivatives, which share structural similarities, has been studied for its ability to interact with nucleic acids. mdpi.com However, specific studies detailing the direct interaction of this compound derivatives with DNA or RNA are not prominently featured in the available research. The biological activity of many benzimidazole compounds is attributed to their ability to inhibit vital microbial processes such as DNA replication, suggesting an indirect or direct interaction with nucleic acids or associated enzymes. researchgate.net Further investigation is required to fully characterize the potential for these specific derivatives to bind to and interact with nucleic acids.

Vii. Material Science Applications of 2 Amino 1h Benzo D Imidazole 4 Carboxylic Acid and Its Derivatives

Utilization in Polymer Chemistry and Advanced Coatings

The benzimidazole (B57391) scaffold is renowned for its high thermal stability and chemical resistance, making it a cornerstone for the development of high-performance polymers. researchgate.netnbinno.com Derivatives of 2-Amino-1H-benzo[d]imidazole-4-carboxylic acid are employed as monomers in polycondensation reactions to synthesize advanced polymers such as polyimides and polyamides. The presence of both amino and carboxylic acid functional groups on the same molecule allows it to act as an A-B type monomer, or it can be reacted with other co-monomers (e.g., dianhydrides or diamines) to create a variety of polymer structures.

The incorporation of the rigid benzimidazole unit into a polymer backbone significantly enhances its thermal properties, leading to high glass transition temperatures (Tg) and decomposition temperatures. mdpi.com For instance, polyimides containing benzimidazole moieties have demonstrated 5% decomposition temperatures exceeding 550°C and glass transition temperatures as high as 448°C. mdpi.com The strong hydrogen bonding interactions facilitated by the imidazole (B134444) ring act as physical cross-links, which can improve the tensile strength and modulus of the resulting polymer films. mdpi.com These robust properties make such polymers ideal for applications in advanced coatings, flexible electronic substrates, and high-temperature adhesives where thermal stability and mechanical integrity are paramount. mdpi.com

Table 1: Thermal and Mechanical Properties of Benzimidazole-Containing Polyimide Films

Polymer Composition Glass Transition Temperature (Tg) 5% Decomposition Temperature (TGA) Tensile Strength (MPa) Tensile Modulus (GPa)
PI with 50% mono-benzimidazole diamine --- --- 148.6 4.1

Data sourced from a study on Upilex-type polyimides incorporating benzimidazole diamines. mdpi.com

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. nih.gov The functional groups, geometry, and rigidity of the organic linker are crucial in determining the final structure and properties of the MOF. cd-bioparticles.net Benzimidazole derivatives containing carboxylic acid groups, such as this compound, are excellent candidates for organic linkers in the synthesis of robust and functional MOFs. researchgate.netrsc.org

The synthesis of MOFs using benzimidazole carboxylic acid linkers is typically achieved under solvothermal conditions, where the metal salt and the organic linker are heated in a solvent. rsc.orgmdpi.com A variety of metal ions, including Zn(II), Cd(II), Co(II), and Ni(II), have been successfully used to construct MOFs with these types of linkers. researchgate.netrsc.org

The presence of both a nitrogen-containing heterocyclic ring (benzimidazole) and a carboxylate group allows for multiple coordination modes, leading to the formation of diverse and complex network topologies. For example, studies using the related linker 1,4-di(5,6-bicarboxylbenzimidazol-lylmethyl)benzene with Cd(II) and Zn(II) ions resulted in two different three-dimensional (3D) porous frameworks, demonstrating that both the choice of metal ion and the coordination fashion of the ligand play a decisive role in regulating the final structure. researchgate.net Similarly, 5-(benzimidazole-1-yl)isophthalic acid has been used to synthesize four different MOFs with Cd(II), Zn(II), Co(II), and Ni(II), yielding unique 3D network structures. rsc.org The amino group in this compound can further influence the framework's properties by providing an additional site for hydrogen bonding or post-synthetic modification. ekb.eg

The inherent porosity of MOFs makes them highly promising materials for gas storage and separation. rsc.org MOFs constructed from benzimidazole carboxylic acid linkers have shown significant potential for selective gas adsorption, particularly for carbon dioxide (CO2). researchgate.netmdpi.com The polar channels within these MOFs, often decorated with uncoordinated nitrogen atoms from the imidazole ring or functional groups like amines, can create a high affinity for CO2 molecules. researchgate.netacs.org

Research has shown that such MOFs can exhibit significant adsorption selectivity for CO2 over other gases like methane (B114726) (CH4) and nitrogen (N2). researchgate.netacs.org For instance, a MOF synthesized from 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) and copper (TIBM-Cu) demonstrated a CO2 adsorption capacity of 3.60 mmol/g and a high CO2/N2 selectivity of 53 at 298 K and 1 bar. mdpi.com The introduction of amino groups into the linker is a known strategy to enhance CO2 capture performance. ekb.egrsc.org MOFs with amino-functionalized linkers have shown exceptionally high CO2/N2 selectivities, with values reported as high as 396 for a magnesium-based MOF. rsc.org This suggests that MOFs derived from this compound would be excellent candidates for applications in post-combustion carbon capture and natural gas purification.

Table 2: CO2 Adsorption and Selectivity in Benzimidazole-Based and Amino-Functionalized MOFs

MOF Name Metal Ion CO2 Adsorption Capacity (mmol/g) CO2/N2 Selectivity Reference
TIBM-Cu Cu 3.60 53 mdpi.com
TIBM-Al Al 2.10 35 mdpi.com
TIBM-Cr Cr 1.60 10 mdpi.com
Mg-ABDC Mg ~1.8 (at 298 K) 396 rsc.org

Adsorption conditions: 1 bar and 298 K (unless otherwise noted). ABDC = 2-aminoterephthalate.

Development of Optoelectronic Materials and Fluorescent Probes

The benzimidazole core is an intrinsically fluorescent and electronically active scaffold. nbinno.com Its electron-transporting capabilities and high thermal stability make it a valuable component in the design of organic semiconductors and materials for organic light-emitting diodes (OLEDs). nbinno.com When incorporated as linkers into MOFs, these properties can be translated into the resulting framework.

MOFs constructed from benzimidazole carboxylic acids often exhibit strong photoluminescence. researchgate.netrsc.org For example, zinc and cadmium-based MOFs synthesized with 5-(benzimidazole-1-yl)isophthalic acid display potential fluorescent properties. rsc.orgresearchgate.net This luminescence can be harnessed for chemical sensing applications. These MOF-based sensors can detect the presence of specific metal ions in solution through fluorescence quenching. Research has demonstrated that a cadmium-based MOF with a benzimidazole isophthalic acid linker can selectively and sensitively detect trace amounts of Fe(III) and Cr(VI) ions in water. rsc.orgrsc.org The interaction between the analyte and the MOF framework disrupts the energy transfer process, leading to a measurable decrease in fluorescence intensity. The combination of the coordinating carboxylic acid group and the fluorescent benzimidazole unit in this compound makes it a promising precursor for the rational design of novel fluorescent probes and optoelectronic materials.

Viii. Supramolecular Chemistry and Self Assembly of 2 Amino 1h Benzo D Imidazole 4 Carboxylic Acid

Hydrogen Bonding Interactions in Crystal Engineering

Hydrogen bonding is the principal directional force in the crystal engineering of 2-Amino-1H-benzo[d]imidazole-4-carboxylic acid, dictating the assembly of molecules into predictable, well-defined crystalline lattices. The molecule possesses a rich array of hydrogen bond donors and acceptors, leading to the formation of robust and recognizable supramolecular synthons.

Key Hydrogen Bonding Moieties:

Carboxylic Acid Group (-COOH): This group is a potent and reliable source of hydrogen bonding. It can act as both a donor (from the hydroxyl group) and an acceptor (at the carbonyl oxygen). Carboxylic acids are well-known to form highly stable, centrosymmetric dimers through a pair of O-H···O hydrogen bonds, a motif described by the graph set R²₂(8). This is one of the most common and predictable interactions in crystal engineering.

Imidazole (B134444) Ring: The imidazole moiety presents two key sites for interaction. The N-H group (at position 1) is a strong hydrogen bond donor, while the nitrogen atom at position 3 is a potent hydrogen bond acceptor. This donor-acceptor pair frequently leads to the formation of infinite one-dimensional chains or tapes, a persistent motif observed in the crystal structures of many imidazole derivatives. researchgate.net This N-H···N interaction, described by the C(4) graph set, is a defining feature in the solid-state assembly of benzimidazoles. nih.gov

Amino Group (-NH₂): The primary amine at the 2-position provides two N-H hydrogen bond donors, capable of forming interactions with various acceptors, including the carboxylic acid's carbonyl oxygen or the imidazole's acceptor nitrogen.

The coexistence of these functional groups allows for the formation of several competing yet cooperative hydrogen-bonding patterns. The most prevalent interactions would likely involve the formation of the carboxylic acid dimer or a heterodimer between the carboxylic acid and the imidazole ring (an acid-imidazole synthon). researchgate.net Furthermore, the amino group can form additional links, creating intricate 2D sheets or 3D networks. The specific packing arrangement will depend on a delicate energetic balance between these possible interactions.

Potential Supramolecular Synthons and Motifs:

Synthon TypeDonor Group(s)Acceptor Group(s)Resulting Motif
Carboxylic Acid Homodimer -COOH-COOHCentrosymmetric R²₂(8) ring
Imidazole Catenane Imidazole N-HImidazole N (position 3)C(4) infinite chain
Acid-Imidazole Heterosynthon -COOHImidazole N (position 3)Dimer or chain formation
Amine-Acid Interaction -NH₂-COOH (carbonyl)Cross-linking between primary motifs
Amine-Imidazole Interaction -NH₂Imidazole N (position 3)Inter-chain or inter-layer linking

These synthons serve as the fundamental grammar for predicting and designing crystal structures based on this compound and its derivatives.

Formation of Self-Assembled Monolayers and Ordered Architectures

The ability of a molecule to form self-assembled monolayers (SAMs) on a substrate is predicated on a balance of molecule-substrate interactions and intermolecular forces that drive lateral ordering. While specific studies on SAMs of this compound are limited, its structural features suggest a strong potential for forming ordered architectures. Benzimidazole (B57391) derivatives have been successfully used to form compact protective monolayers on surfaces like copper. nih.gov

The self-assembly process would be driven by a combination of non-covalent interactions:

Hydrogen Bonding: The network of hydrogen bonds established between adjacent molecules, as described in the previous section, would be a primary driver for creating a well-ordered two-dimensional array.

π-π Stacking: The planar, aromatic benzimidazole core facilitates attractive π-π stacking interactions between molecules, further stabilizing the assembled layer and promoting a dense, regular packing.

Substrate Interaction: The carboxylic acid and amino groups can serve as anchoring points to various substrates through chemical or physical adsorption, initiating the self-assembly process.

The resulting ordered architectures could range from simple monolayers on a solid support to more complex three-dimensional structures like nanofibers or gels, a behavior observed in other self-aggregating benzimidazole compounds. nih.gov The formation of such structures is often influenced by external factors like solvent and the presence of guest molecules. nih.gov

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. The structural and electronic properties of this compound give it the potential to participate in molecular recognition events, likely as a guest molecule binding to a larger host.

The key features enabling molecular recognition are:

Hydrogen Bonding Sites: The specific arrangement of hydrogen bond donors and acceptors on the molecule can allow it to fit into complementary binding pockets of host molecules, such as macrocycles, proteins, or nucleic acids.

Aromatic System: The benzimidazole ring can engage in π-π stacking and hydrophobic interactions within the cavity of a suitable host.

Ionic Interactions: In its deprotonated (carboxylate) or protonated (imidazolium/ammonium) forms, the molecule can participate in strong electrostatic or ion-dipole interactions.

For instance, the benzimidazole scaffold is known to be a crucial element in molecules that govern molecular recognition with biological targets like receptors. acs.org The carboxylic acid group can act as a recognition point, binding to specific amino acid residues in a protein's active site. This principle is fundamental in drug design, where small molecules are tailored to bind with high affinity and selectivity to biological macromolecules. While the molecule itself may not form a cavity to act as a host, it is an excellent candidate for selective binding as a guest, a foundational concept in the development of sensors and targeted therapeutic agents.

Design of Functional Supramolecular Materials

The controlled self-assembly of this compound can be harnessed to create functional supramolecular materials with tailored properties. The inherent functionalities of the benzimidazole core, combined with the structural directionality provided by non-covalent interactions, open avenues for various applications.

Potential Applications in Functional Materials:

Material TypeKey InteractionsPotential Function
Coordination Polymers / MOFs Carboxylate and imidazole nitrogen coordination to metal ionsCatalysis, gas storage, sensing
Luminescent Materials π-π stacking, hydrogen bondingOrganic light-emitting diodes (OLEDs), chemical sensors
Bio-inspired Materials Specific hydrogen bonding patterns mimicking biological recognitionDrug delivery systems, tissue engineering scaffolds
Conductive Materials Ordered π-stacking of benzimidazole coresOrganic electronics, proton conductors

The design of such materials relies on the principles of crystal engineering and an understanding of intermolecular forces. By modifying the substituents on the benzimidazole ring or by co-crystallizing it with other molecules, it is possible to fine-tune the resulting supramolecular architecture and, consequently, its physical and chemical properties. For example, the formation of host-guest systems with specific drugs could lead to novel formulations with enhanced solubility or controlled release profiles. acs.org The rich chemistry of the 2-aminobenzimidazole (B67599) scaffold, known for its wide range of biological activities, makes its supramolecular assemblies particularly promising for applications in medicinal chemistry and pharmacology. nih.govnih.gov

Ix. Future Perspectives and Emerging Research Directions

Advanced Synthetic Methodologies for Enhanced Sustainability

The synthesis of pharmacologically important molecules like benzimidazole (B57391) derivatives is increasingly being guided by the principles of green chemistry. ijarsct.co.inchemmethod.com Traditional methods for synthesizing benzimidazoles often involve harsh reaction conditions, toxic solvents, and lengthy reaction times, leading to environmental concerns and high costs. ijarsct.co.insphinxsai.com Future research will likely focus on developing more sustainable and eco-friendly synthetic routes for 2-Amino-1H-benzo[d]imidazole-4-carboxylic acid.

Key areas of exploration in sustainable synthesis include:

Green Catalysts: The use of environmentally benign and recyclable catalysts is a cornerstone of green chemistry. Research is ongoing to replace conventional catalysts with greener alternatives like metal-coordinate complexes and solid catalysts derived from natural sources. sphinxsai.comeprajournals.com For instance, the use of K4[Fe(CN)6] as a catalyst has been shown to be effective in the synthesis of benzimidazoles under solvent-free conditions. sphinxsai.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. ijarsct.co.inmdpi.com This technique can be particularly advantageous for the synthesis of this compound, potentially reducing energy consumption and minimizing the formation of byproducts. mdpi.com

Solvent-Free Reactions: The elimination of volatile organic solvents is a major goal in green chemistry. chemmethod.comeprajournals.com Developing solvent-free reaction conditions for the synthesis of this compound would significantly reduce its environmental footprint. eprajournals.com

Renewable Feedstocks: Utilizing renewable starting materials derived from biomass is another promising avenue for sustainable synthesis. eprajournals.com Research into the use of biomass-derived carboxylic acids or their derivatives in the synthesis of benzimidazoles could offer a more sustainable alternative to petroleum-based feedstocks. eprajournals.com

Table 1: Comparison of Conventional and Green Synthetic Methodologies for Benzimidazole Derivatives
ParameterConventional MethodsGreen Methodologies
CatalystsOften use hazardous and non-recyclable catalysts.Employ eco-friendly, recyclable catalysts. sphinxsai.comeprajournals.com
SolventsTypically rely on toxic and volatile organic solvents. ijarsct.co.ineprajournals.comPromote solvent-free conditions or the use of green solvents. sphinxsai.comeprajournals.com
Energy ConsumptionOften require prolonged heating, leading to high energy use. ijarsct.co.inUtilize energy-efficient techniques like microwave irradiation. ijarsct.co.inmdpi.com
Reaction TimeCan be lengthy and time-consuming. ijarsct.co.inSignificantly shorter reaction times. mdpi.com
Waste GenerationCan produce significant amounts of hazardous waste. eprajournals.comMinimize waste generation through atom-economical reactions. acs.org

Application in Nanotechnology and Nanoscience

The unique structural features of the benzimidazole scaffold make it a versatile building block in the field of nanotechnology. biointerfaceresearch.com The fusion of a benzene (B151609) and an imidazole (B134444) ring provides a stable, aromatic system that can be readily functionalized, allowing for the fine-tuning of its electronic and photophysical properties. biointerfaceresearch.com While the specific applications of this compound in nanotechnology are yet to be fully explored, several promising avenues exist based on the known properties of benzimidazole derivatives.

Potential applications in nanotechnology and nanoscience include:

Nanocatalysis: Benzimidazole derivatives can be used in the synthesis of metal nanoparticles, which have emerged as a new class of catalysts with high surface area and enhanced catalytic activity. biointerfaceresearch.comnih.gov The nitrogen atoms in the imidazole ring can coordinate with metal ions, facilitating the formation and stabilization of nanoparticles. These nanocatalysts can then be employed in various organic transformations, offering advantages such as high efficiency and recyclability. nih.gov

Nanostructured Polymers: The incorporation of benzimidazole moieties into polymers can lead to the development of novel nanomaterials with unique properties. biointerfaceresearch.com For instance, nanostructured poly(benzimidazole) membranes are being investigated for their potential use in fuel cells and other electrochemical applications. biointerfaceresearch.com The carboxylic acid and amino groups of this compound make it an ideal monomer for polymerization reactions.

Nanosensors: The ability of the benzimidazole nucleus to interact with various analytes through hydrogen bonding and other non-covalent interactions makes it a promising candidate for the development of nanosensors. By immobilizing this compound or its derivatives onto the surface of nanoparticles or other nanostructures, it may be possible to create highly sensitive and selective sensors for the detection of specific ions, molecules, or biomolecules.

Table 2: Potential Roles of this compound in Nanotechnology
Application AreaPotential Role of the CompoundKey Functional Groups
NanocatalysisLigand for the synthesis and stabilization of metal nanoparticles. biointerfaceresearch.comnih.govImidazole ring (nitrogen atoms)
Nanostructured PolymersMonomer for the synthesis of functional polymers. biointerfaceresearch.comCarboxylic acid and Amino groups
NanosensorsRecognition element for the detection of specific analytes.Benzimidazole scaffold, Carboxylic acid, and Amino groups

Multi-Omics Approaches in Biological Activity Profiling

To fully understand the biological activity of this compound and to identify its molecular targets, a comprehensive approach that goes beyond traditional pharmacological assays is required. Multi-omics, which involves the integration of data from various "omics" fields such as genomics, proteomics, and metabolomics, offers a powerful platform for elucidating the complex interactions between a compound and a biological system. mdpi.comresearchgate.net

The application of multi-omics approaches to the study of this compound could provide valuable insights into:

Mechanism of Action: By analyzing the changes in protein expression (proteomics) and metabolite levels (metabolomics) in cells or tissues treated with the compound, it is possible to identify the specific cellular pathways and molecular targets that are affected. nih.govmdpi.com This can help to unravel the compound's mechanism of action and provide a more complete picture of its biological effects.

Biomarker Discovery: Multi-omics data can be used to identify biomarkers that are associated with the compound's efficacy or toxicity. nih.gov These biomarkers could be used to predict which patients are most likely to respond to treatment with the compound or to monitor for potential adverse effects.

Drug Repurposing: By comparing the multi-omics signature of this compound with the signatures of other known drugs, it may be possible to identify new therapeutic applications for the compound. This approach, known as drug repurposing, can significantly reduce the time and cost of drug development.

Table 3: Application of Multi-Omics in the Study of this compound
Omics FieldInformation GainedPotential Impact
ProteomicsChanges in protein expression and post-translational modifications. nih.govmdpi.comIdentification of drug targets and mechanisms of action.
MetabolomicsAlterations in the levels of endogenous metabolites. mdpi.comnih.govUnderstanding of metabolic pathways affected by the compound and discovery of biomarkers.
Genomics/TranscriptomicsChanges in gene expression profiles. frontiersin.orgIdentification of genes and pathways modulated by the compound.
Integrated Multi-OmicsA holistic view of the compound's biological effects. mdpi.comresearchgate.netComprehensive understanding of the mechanism of action, biomarker discovery, and drug repurposing.

Integration with Artificial Intelligence and Machine Learning for Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful new tools for the design and optimization of novel therapeutic agents. nih.govpremierscience.com For this compound, AI and ML can be leveraged to accelerate the discovery of new derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Key applications of AI and ML in the design and discovery of this compound derivatives include:

Predictive Modeling: Machine learning models can be trained on large datasets of chemical structures and their corresponding biological activities to predict the properties of new, untested compounds. github.com This can be used to prioritize the synthesis of the most promising derivatives of this compound, saving time and resources.

De Novo Drug Design: Generative AI models can be used to design entirely new molecules with desired properties. nih.gov By providing the model with a set of design criteria, such as high affinity for a specific target and good drug-like properties, it is possible to generate novel benzimidazole derivatives that have never been synthesized before.

Virtual Screening: AI-powered virtual screening platforms can be used to rapidly screen large libraries of virtual compounds to identify those that are most likely to bind to a specific biological target. nih.gov This can be used to identify new derivatives of this compound with novel biological activities.

Table 4: AI and Machine Learning in the Development of this compound Derivatives
AI/ML ApplicationDescriptionPotential Outcome
Predictive ModelingTraining models to predict the bioactivity and physicochemical properties of compounds. github.comPrioritization of synthetic targets and reduced experimental costs.
De Novo DesignUsing generative models to create novel molecular structures with desired properties. nih.govDiscovery of novel and patentable benzimidazole derivatives with improved efficacy.
Virtual ScreeningRapidly screening large virtual libraries to identify potential hits. nih.govIdentification of new derivatives with diverse biological activities.
Reinforcement LearningGenerating novel compounds through fragment-based, linker-based, or de novo approaches. github.comDiscovery of optimized lead compounds with enhanced therapeutic profiles.

Q & A

Q. Q1: What are the standard synthetic routes for 2-amino-1H-benzo[d]imidazole-4-carboxylic acid?

A: The compound is typically synthesized via condensation of 2-amino-3-nitrobenzoic acid with aromatic aldehydes (e.g., 4-hydroxybiphenyl-3,5-dicarbaldehyde) in ethanol under reflux, followed by reduction with Na₂S₂O₄. This method yields the product as a red powder with >98% purity. Structural confirmation is achieved via ¹H/¹³C NMR and HRMS analysis .

Q. Q2: How is crystallographic data for this compound resolved?

A: Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. For high-resolution data, SHELXPRO interfaces with macromolecular crystallography pipelines, ensuring robust phase determination and structure validation .

Advanced Synthesis and Optimization

Q. Q3: How can reaction conditions be optimized to minimize impurities in large-scale synthesis?

A: Impurities like desethyl (Formula VI) or amide (Formula VII) derivatives can be suppressed by controlling pH during cyclization and using high-purity starting materials. Post-synthesis purification via recrystallization (e.g., methanol/ethyl acetate) reduces residual byproducts .

Q. Q4: Are there green chemistry approaches for synthesizing this compound?

A: A solvent-free or green solvent (glycerol/choline chloride, 2:1) method reduces environmental impact. Heating at 50°C with Na₂S₂O₅ achieves cyclization with 25.2% yield, though lower than traditional methods. This approach avoids toxic solvents like DMF .

Q. Q5: What catalytic strategies improve synthesis efficiency?

A: KI-catalyzed oxidative cyclization of enamines with tBuONO offers a novel pathway, achieving functionalized imidazole-4-carboxylic derivatives. This method avoids stoichiometric reductants and operates under mild conditions (room temperature, 30 min) .

Analytical and Biochemical Applications

Q. Q6: How do conflicting NMR spectra arise, and how are they resolved?

A: Tautomerism in the imidazole ring or proton exchange in acidic/basic conditions can cause spectral shifts. Deuterated DMSO or controlled pH during analysis stabilizes the dominant tautomer. Cross-validation with HRMS (e.g., m/z 216.0643 [M+H]⁺) confirms assignments .

Q. Q7: What role does this compound play in biochemical pathways?

A: As a structural analog of 5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid, it may interfere with purine biosynthesis. In vitro studies show competitive inhibition of phosphoribosylaminoimidazole carboxylase (ADE2), a target in antimicrobial research .

Data Contradictions and Troubleshooting

Q. Q8: Why do yields vary significantly across synthesis methods?

A: Variations arise from:

  • Reductant efficiency : Na₂S₂O₄ vs. catalytic hydrogenation impacts nitro-group reduction kinetics.
  • Solvent polarity : Ethanol vs. DMF alters reaction activation energy.
  • Purification : Recrystallization solvents (methanol vs. ethyl acetate) affect recovery rates.
    Standardizing reductant equivalents and solvent systems improves reproducibility .

Q. Q9: How are conflicting purity reports addressed?

A: Discrepancies in HPLC purity (>98% vs. 90–95%) often stem from column selection (C18 vs. HILIC) or detection wavelength. Orthogonal methods (TLC, melting point >300°C) validate purity. Impurity profiling via LC-MS identifies residual aldehydes or nitro intermediates .

Advanced Applications in Drug Development

Q. Q10: Can this compound serve as a precursor for angiotensin II receptor antagonists?

A: Yes. Its benzo[d]imidazole core is a key pharmacophore in sartans (e.g., losartan derivatives). Functionalization at the 4-carboxylic acid position with tetrazole or biphenylmethyl groups enhances receptor binding. Structural analogs show antihypertensive activity in preclinical models .

Q. Q11: What computational methods predict its bioactivity?

A: DFT calculations (B3LYP/6-311+G*) model electronic properties (HOMO-LUMO gaps, dipole moments), while molecular docking (AutoDock Vina) predicts binding affinity to targets like AT₁ receptors. ADMET profiles are validated via SwissADME .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.